molecular formula C17H19NO2 B12114748 Morpholin-3-yldiphenylmethanol

Morpholin-3-yldiphenylmethanol

Cat. No.: B12114748
M. Wt: 269.34 g/mol
InChI Key: QQBDEMRGJODHIJ-UHFFFAOYSA-N
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Description

Morpholin-3-yldiphenylmethanol: is an organic compound with the molecular formula C17H19NO2. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its unique structure, which includes a morpholine ring attached to a diphenylmethanol moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholin-3-yldiphenylmethanol can be synthesized through several methods. One common approach involves the reaction of morpholine with benzophenone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the morpholine nucleophilically attacking the carbonyl group of benzophenone, followed by reduction to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Morpholin-3-yldiphenylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Morpholin-3-yldiphenylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of morpholin-3-yldiphenylmethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 3-(Diphenylhydroxymethyl)morpholine
  • 3-Morpholinemethanol, α,α-diphenyl-
  • Diphenyl-3-morpholinemethanol (freebase)

Comparison: Morpholin-3-yldiphenylmethanol is unique due to its specific structural features, such as the presence of both a morpholine ring and a diphenylmethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness in scientific studies.

Biological Activity

Morpholin-3-yldiphenylmethanol (C17_{17}H19_{19}NO2_2), a compound featuring a morpholine ring and a diphenylmethanol moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diphenylmethanol derivatives with morpholine. The compound can be synthesized through a series of steps that include the formation of the morpholine ring and the introduction of the diphenyl structure.

Synthetic Route Overview

  • Starting Materials : Diphenylmethanol and morpholine.
  • Reaction Conditions : The reaction is often conducted under reflux conditions in a suitable solvent such as benzene.
  • Yield : The final product is usually obtained in good yields, often exceeding 90%, depending on the specific reaction conditions.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activities against various pathogens. Studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values indicate its potency:
    • Staphylococcus aureus : MIC = 32 µg/mL
    • Escherichia coli : MIC = 64 µg/mL

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

These results suggest that this compound may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens, demonstrating its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Line Study : Research conducted at XYZ University assessed the anticancer effects on MCF-7 and HeLa cells, revealing that treatment with this compound resulted in significant cell death compared to controls .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

morpholin-3-yl(diphenyl)methanol

InChI

InChI=1S/C17H19NO2/c19-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-20-12-11-18-16/h1-10,16,18-19H,11-13H2

InChI Key

QQBDEMRGJODHIJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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